Trihexyltetradecylphosphonium bromide (CAS 654057-97-3), frequently designated as [P66614][Br] or Cyphos IL 102, is a highly hydrophobic, room-temperature phosphonium ionic liquid. Characterized by a bulky tetraalkylphosphonium cation paired with a bromide counterion, it exhibits exceptional thermal stability (frequently exceeding 300 °C before decomposition), negligible vapor pressure, and broad solubility in organic solvents . In industrial and laboratory procurement, it is primarily sourced as a robust phase-transfer catalyst, a specialized co-surfactant for the liquid-liquid extraction of sensitive biomolecules and heavy metals, and a structurally tunable precursor for task-specific ionic liquids. Its unique balance of high hydrophobicity and specific ion-pairing capabilities makes it a superior choice over traditional ammonium or imidazolium salts in demanding thermal, biocatalytic, and chemical environments.
Substituting Trihexyltetradecylphosphonium bromide ([P66614][Br]) with its closest analog, Trihexyltetradecylphosphonium chloride ([P66614][Cl]), or with common imidazolium bromides, fundamentally alters process-critical physical properties. In gas-liquid contactors, replacing the bromide counterion with chloride increases the mean bubble size by over 24%, drastically reducing the interfacial area available for mass transfer[1]. Furthermore, in the synthesis of halometallate materials such as luminescent lead halide ionic liquids, the choice of halide is strictly non-interchangeable: the chloride variant yields a photoluminescence quantum yield (PLQY) of 60%, whereas the bromide variant drops to 5% due to efficient phonon-exciton quenching [2]. Therefore, buyers must specify the exact counterion based on whether they require optimized gas dispersion, specific optical quenching, or targeted enzyme stabilization, as generic in-class substitution will lead to process failure.
When utilized to modify silica supports for lipase immobilization, [P66614][Br] significantly outperforms traditional imidazolium-based ionic liquids. Studies demonstrate that phosphonium-based ILs with hydrophobic anions and long alkyl chains enhance the carrier hydrophobicity, inducing lid-opening of the lipase. This results in a total activity recovery yield of 91% for the [P66614][Br]-modified system, compared to merely 32% for the imidazolium-based control [1].
| Evidence Dimension | Total activity recovery yield of immobilized lipase |
| Target Compound Data | 91% recovery yield |
| Comparator Or Baseline | Imidazolium-based IL control (32% recovery yield) |
| Quantified Difference | 59 percentage point increase in activity recovery |
| Conditions | Immobilization on non-chemically modified silica supports |
Maximizes the operational lifespan and catalytic efficiency of expensive enzymes in industrial biocatalytic processes.
The choice of halide counterion in trihexyltetradecylphosphonium ILs critically impacts the gas-liquid interface. In sparged reactor systems, [P66614][Br] generates a mean bubble size of 582.1 μm, whereas its direct chloride analog, [P66614][Cl], produces significantly larger bubbles averaging 766.9 μm [1]. The smaller bubble size achieved with the bromide anion increases the interfacial surface area, which is a critical parameter for mass transport models in gas separation and CO2 capture processes.
| Evidence Dimension | Mean bubble size in gas dispersion |
| Target Compound Data | 582.1 μm |
| Comparator Or Baseline | [P66614][Cl] (766.9 μm) |
| Quantified Difference | 24.1% reduction in mean bubble size |
| Conditions | Multi-bubble system analysis in pure ionic liquids |
Smaller bubble sizes directly increase interfacial area, improving mass transfer rates and reducing energy consumption in gas-liquid contactors.
In the extraction of sensitive enzymes such as bromelain from complex biological matrices, [P66614][Br] acts as a highly effective co-surfactant. Compared to other phosphonium variants like [P66614][TMPP] or[P66614][Dec], the bromide salt demonstrates the highest stabilizing effect on the enzyme's structural integrity[1]. This specific ion pairing achieves a recovery rate of >90% in the micelle-poor phase while maintaining peak enzymatic activity, which degrades when alternative anions are substituted.
| Evidence Dimension | Enzymatic activity retention during extraction |
| Target Compound Data | Highest relative activity and >90% recovery |
| Comparator Or Baseline | [P66614][TMPP] and[P66614][Dec] (lower relative activity) |
| Quantified Difference | Ranked #1 in activity retention among tested phosphonium ILs |
| Conditions | Aqueous micellar two-phase system (AMTPS) extraction from pineapple stem residues |
Ensures high-yield recovery of functional, high-value proteins without denaturing the active site during liquid-liquid extraction.
Due to its ability to enhance carrier hydrophobicity and induce enzyme lid-opening, [P66614][Br] is highly effective for preparing and modifying silica or magnetic nanoparticle supports. This application is critical for industrial biocatalysis where maximizing the activity recovery yield and operational lifespan of immobilized lipases is required [1].
In downstream bioprocessing, [P66614][Br] serves as an optimal co-surfactant for the extraction of high-value proteins like bromelain from crude biomass. Its specific stabilizing effect on protein conformation ensures high recovery rates (>90%) in the micelle-poor phase without sacrificing enzymatic activity [2].
For gas separation and capture processes,[P66614][Br] is selected over its chloride counterpart due to its ability to generate significantly smaller bubble size distributions. This maximizes the gas-liquid interfacial area, thereby improving mass transfer kinetics in sparged reactors and contactors[3].
In materials science,[P66614][Br] is utilized as a precursor to synthesize transition metal or lead halide ionic liquids. The bromide anion is specifically chosen when strong phonon-exciton quenching is desired in the resulting optical or magnetic fluid, providing a tunable alternative to the highly luminescent chloride analogs [4].
Irritant